

Application Notes and Protocols for GSK3186899 in High-Throughput Screening Assays

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Compound of Interest

Compound Name: Agamanone

Cat. No.: B605228

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Introduction

GSK3186899 (also known as DDD853651) is a potent preclinical development candidate identified for the treatment of visceral leishmaniasis (VL), a fatal disease caused by the protozoan parasite *Leishmania donovani*[1][2][3]. This compound emerged from a phenotypic screening campaign and has demonstrated significant activity against the intracellular amastigote stage of the parasite, which is the clinically relevant form residing within host macrophages[4][5]. The optimization of a phenotypic hit led to the discovery of GSK3186899, which was engineered to balance potency, solubility, and metabolic stability. Subsequent studies have suggested that its mechanism of action involves the inhibition of cyclin-dependent kinase 12 (CDK12) in *Leishmania*.

These application notes provide a comprehensive overview of the use of GSK3186899 in high-throughput screening (HTS) assays for the discovery of novel anti-leishmanial compounds. The protocols detailed below are based on methodologies employed in the discovery and characterization of GSK3186899 and similar compounds.

Data Presentation

The following tables summarize the in vitro activity and physicochemical properties of GSK3186899, providing key metrics for its use as a reference compound in HTS assays.

Table 1: In Vitro Anti-leishmanial Activity of GSK3186899

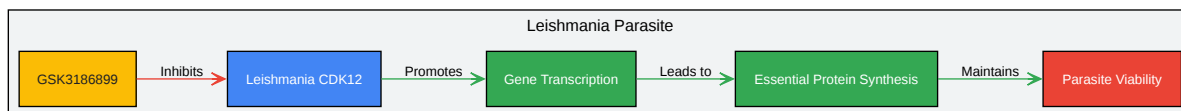
Assay Type	Target Organism/Cell Line	Key Metric	Value	Reference
Intramacrophage Assay	L. donovani amastigotes in THP-1 cells	EC50	0.2 μ M	
Cytotoxicity Assay	HepG2 (human liver cancer cell line)	IC50	>50 μ M	

Table 2: Physicochemical and Pharmacokinetic Properties of GSK3186899

Property	Value	Reference
Melting Point	262 $^{\circ}$ C	
FaSSIF Solubility	0.08 mg/mL	
Mouse Liver Microsomal Intrinsic Clearance (Cli)	<5 mL \cdot min $^{-1}\cdot$ g $^{-1}$	
hERG IC50	>30 μ M	

Signaling Pathway

GSK3186899 is understood to exert its anti-leishmanial effect through the inhibition of Leishmania CDK12, a key regulator of gene expression. This inhibition disrupts essential cellular processes, leading to parasite death.



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Proposed mechanism of action for GSK3186899.

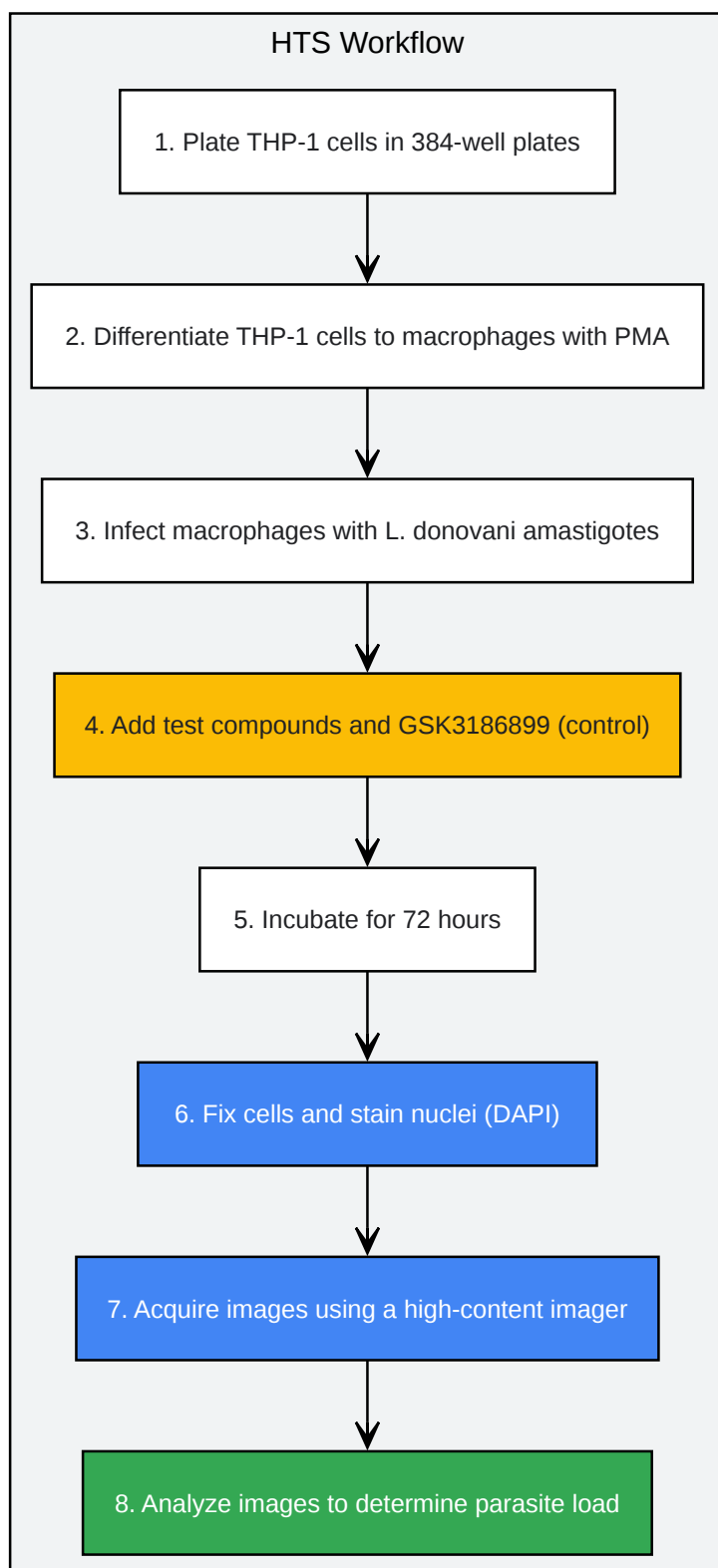
Experimental Protocols

The following protocols describe methodologies for primary and secondary screening assays relevant to the discovery of anti-leishmanial compounds like GSK3186899.

Protocol 1: Primary High-Throughput Phenotypic Screening against *L. donovani* Amastigotes

This assay is designed for the large-scale screening of compound libraries to identify "hits" with activity against the intracellular amastigote form of *L. donovani*.

Workflow Diagram:



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References

- 1. Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
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